molecular formula C11H10O4 B13447027 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid

Cat. No.: B13447027
M. Wt: 206.19 g/mol
InChI Key: ALEXUNIUOAOYSW-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid is a complex organic compound with a unique structure that includes an indeno-dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction involving 2,3-Cyclopenteno pyridine with manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C for 24 hours can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-11(13)8-1-6-3-9-10(15-5-14-9)4-7(6)2-8/h3-4,8H,1-2,5H2,(H,12,13)

InChI Key

ALEXUNIUOAOYSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)C(=O)O

Origin of Product

United States

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